

c-Myc Inhibitor 8: A Technical Overview of Discovery and Synthesis

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Compound of Interest		
Compound Name:	c-Myc inhibitor 8	
Cat. No.:	B12388121	Get Quote

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Introduction

The c-Myc oncogene is a critical transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after target for therapeutic intervention.[1] Its role in controlling essential cellular processes such as proliferation, growth, and metabolism has spurred extensive research into the discovery of small molecule inhibitors.[1] This technical guide focuses on a specific c-Myc inhibitor, designated as "c-Myc inhibitor 8" or "compound 56". This quinolinone-based compound has demonstrated significant inhibitory activity against a broad range of cancer cell lines. This document will provide a comprehensive overview of its discovery, and present its biological activity data. While the detailed synthesis and specific experimental protocols from the primary patent literature (WO2018021849) are not publicly available, this guide furnishes a thorough summary of the existing knowledge on this compound.

Compound Profile

- Compound Name: **c-Myc inhibitor 8** (also known as compound 56)
- Chemical Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-Quinolinone
- CAS Number: 2173505-97-8



Molecular Formula: C19H12BrClF3NO3S2

Molecular Weight: 538.79 g/mol

Discovery and Synthesis

c-Myc inhibitor 8 is a novel compound identified for its potential to inhibit the function of the c-Myc protein. The discovery of this quinolinone-based inhibitor likely resulted from screening campaigns aimed at identifying small molecules that can interfere with c-Myc's activity, possibly by disrupting its interaction with its obligate binding partner, Max, or by other mechanisms.

The detailed synthetic route for **c-Myc inhibitor 8** is described in the patent application WO2018021849. Unfortunately, the specific experimental procedures from this patent are not publicly accessible. However, based on the chemical structure, a plausible synthetic strategy can be envisioned, likely involving a multi-step process to construct the substituted quinolinone core, followed by the introduction of the sulfinyl side chain. The synthesis would require careful control of reaction conditions to achieve the desired stereochemistry at the sulfoxide group, if it is a single enantiomer.

Mechanism of Action

The precise mechanism of action for **c-Myc inhibitor 8** has not been fully elucidated in publicly available literature. However, small molecule inhibitors of c-Myc generally function through several mechanisms:[1]

- Direct Inhibition: These molecules bind directly to the c-Myc protein, preventing its
 heterodimerization with Max. This dimerization is essential for c-Myc to bind to DNA and
 activate transcription.
- Indirect Inhibition: These inhibitors target proteins that regulate c-Myc expression or stability, such as BET bromodomain proteins.
- Synthetic Lethality: Some compounds are effective in cells with high c-Myc expression by targeting a vulnerability that is created by the oncogenic activity of c-Myc.

Given its discovery in the context of c-Myc inhibition, it is plausible that **c-Myc inhibitor 8** acts as a direct inhibitor of the c-Myc/Max interaction. Further biophysical and biochemical studies,



such as AlphaScreen or Surface Plasmon Resonance (SPR), would be necessary to confirm this hypothesis and to determine its binding affinity and kinetics.

Biological Activity

c-Myc inhibitor 8 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Anti-proliferative Activity of c-Myc

Inhibitor 8 in Hematological Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
HL-60	Acute Promyelocytic Leukemia	1.95
U-937	Histiocytic Lymphoma	1.75
Raji	Burkitt's Lymphoma	1.12
Ramos (RAI)	Burkitt's Lymphoma	1.86
Daudi	Burkitt's Lymphoma	1.25
Jurkat	Acute T Cell Leukemia	1.06
MV-4-11	Acute Myeloid Leukemia	1.50
MOLT-4	Acute Lymphoblastic Leukemia	1.66

Data sourced from MedChemExpress.

Table 2: In Vitro Anti-proliferative Activity of c-Myc Inhibitor 8 in Solid Tumor Cell Lines



Cell Line	Cancer Type	IC50 (μM)
KU-19-19	Bladder Cancer	0.90
253J	Bladder Cancer	1.11
J82	Bladder Cancer	1.46
T24	Bladder Cancer	0.98
MBT-2	Bladder Cancer	1.18
UM-UC-3	Bladder Cancer	1.25
A549	Lung Cancer	1.70
NCI-H460	Lung Cancer	1.90
MRC-5	Lung (Normal Fibroblast)	1.24
NCI-H23	Lung Cancer	1.04
MDA-MB-231	Breast Cancer	1.45
SK-BR-3	Breast Cancer	1.38
HCC1954	Breast Cancer	1.47
MDA-MB-468	Breast Cancer	1.64
U-251 MG	Glioblastoma	1.17
U-138 MG	Glioblastoma	1.34
LOX-IMVI	Melanoma	1.09
SK-HEP-1	Liver Cancer	1.02
OVCAR-3	Ovarian Cancer	1.09
MIA PaCa-2	Pancreatic Cancer	1.37
HCT 116	Colorectal Cancer	1.19
SW620	Colorectal Cancer	1.91
HCT-15	Colorectal Cancer	1.32



RKO	Colorectal Cancer	1.53
HCT-8	Colorectal Cancer	1.69
DLD-1	Colorectal Cancer	0.80

Data sourced from MedChemExpress.

Experimental Protocols

While the specific protocols used for the initial characterization of **c-Myc inhibitor 8** are not publicly available, this section provides detailed, generalized methodologies for the key experiments typically employed in the evaluation of c-Myc inhibitors.

Cell Viability Assay (General Protocol)

This protocol describes a common method for determining the IC₅₀ values of a compound using a colorimetric assay such as MTT or CCK-8.

Cell Seeding:

- Harvest cancer cells from culture and perform a cell count.
- $\circ~$ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Compound Treatment:

- Prepare a stock solution of c-Myc inhibitor 8 in DMSO.
- \circ Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 μ M to 100 μ M).
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment



control.

- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- Cell Viability Measurement (CCK-8 Example):
 - \circ Add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
 - Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for c-Myc/Max Interaction (General Protocol)

This assay is used to screen for inhibitors of the c-Myc/Max protein-protein interaction.

- Reagent Preparation:
 - Reconstitute biotinylated c-Myc and GST-tagged Max proteins in assay buffer.
 - Prepare a dilution series of c-Myc inhibitor 8 in DMSO and then in assay buffer.
 - Prepare a suspension of Streptavidin-coated Donor beads and anti-GST-conjugated
 Acceptor beads in assay buffer in the dark.
- Assay Procedure:



- In a 384-well plate, add the biotinylated c-Myc, GST-tagged Max, and the test compound or vehicle control.
- Incubate at room temperature for 30-60 minutes to allow for protein interaction and inhibitor binding.
- Add the mixture of Donor and Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Signal Detection:
 - Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis:
 - The signal generated is proportional to the extent of the c-Myc/Max interaction.
 - Normalize the data to the vehicle control and plot the signal against the inhibitor concentration to determine the IC₅₀ for the disruption of the protein-protein interaction.

Surface Plasmon Resonance (SPR) for Binding Analysis (General Protocol)

SPR is used to measure the binding affinity and kinetics of an inhibitor to its target protein.

- Protein Immobilization:
 - Immobilize either c-Myc or Max protein onto a sensor chip surface using standard amine coupling chemistry.
- Binding Measurement:
 - Prepare a series of dilutions of c-Myc inhibitor 8 in a suitable running buffer.
 - Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.

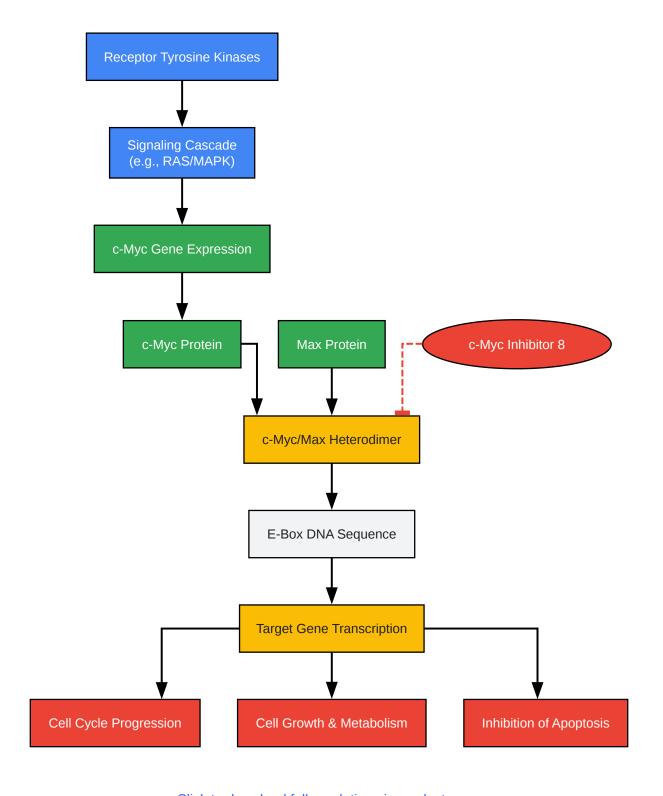


- Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the inhibitor.
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Visualizations

The c-Myc transcription factor regulates a vast network of genes involved in cell proliferation, metabolism, and apoptosis. An inhibitor of c-Myc would be expected to reverse these effects.

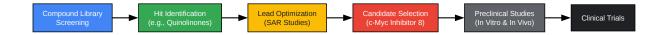




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Caption: Simplified c-Myc signaling pathway and the putative inhibitory point of **c-Myc Inhibitor 8**.





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Caption: A generalized workflow for the discovery of a targeted inhibitor like **c-Myc Inhibitor 8**.

Conclusion

c-Myc inhibitor 8 (compound 56) is a promising small molecule with potent anti-proliferative activity against a wide variety of cancer cell lines. Its quinolinone scaffold represents a valuable starting point for further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. While the detailed discovery and synthesis data remain proprietary, the available biological activity data strongly support its further investigation as a potential therapeutic agent for c-Myc-driven cancers. Future work should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models.

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References

- 1. WO2015089180A1 Small molecule c-myc inhibitors Google Patents [patents.google.com]
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